molecular formula C10H11N3O B1357293 1-(4-methoxyphenyl)-1H-pyrazol-3-amine CAS No. 76091-01-5

1-(4-methoxyphenyl)-1H-pyrazol-3-amine

Cat. No.: B1357293
CAS No.: 76091-01-5
M. Wt: 189.21 g/mol
InChI Key: PUYOZGLXKYWMBT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a methoxy group at the para position of the phenyl ring imparts unique chemical and physical properties to this compound. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The general reaction scheme is as follows:

  • Formation of Hydrazone:

    • 4-Methoxyphenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst (e.g., hydrochloric acid) to form the hydrazone intermediate.
    • Reaction conditions: Reflux in ethanol for several hours.
  • Cyclization:

    • The hydrazone intermediate undergoes cyclization to form this compound.
    • Reaction conditions: Continued reflux in ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
  • Reduction:

    • Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.
  • Substitution:

    • Electrophilic substitution reactions can occur at the phenyl ring, especially at the ortho and para positions relative to the methoxy group. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Bromine in acetic acid, nitric acid in sulfuric acid.

Major Products:

  • Oxidation products: Pyrazole derivatives with oxidized functional groups.
  • Reduction products: Reduced pyrazole derivatives.
  • Substitution products: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:

  • Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the development of new synthetic methodologies and reaction mechanisms.
  • Biology:

    • Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
    • Used in the study of enzyme inhibition and protein-ligand interactions.
  • Medicine:

    • Explored as a potential lead compound for the development of new therapeutic agents.
    • Studied for its effects on various biological pathways and targets.
  • Industry:

    • Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
    • Employed in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism of action depends on the specific biological context and target.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

  • 1-(4-Methoxyphenyl)-1H-imidazole:

    • Similar structure with an imidazole ring instead of a pyrazole ring.
    • Exhibits different chemical reactivity and biological activities.
  • 1-(4-Methoxyphenyl)-1H-indole:

    • Contains an indole ring, leading to distinct chemical and physical properties.
    • Used in different applications compared to pyrazole derivatives.
  • 1-(4-Methoxyphenyl)-1H-triazole:

    • Triazole ring imparts unique chemical properties and reactivity.
    • Explored for its potential in medicinal chemistry and material science.

Uniqueness: this compound is unique due to its specific structural features and the presence of the methoxy group, which influences its chemical reactivity and biological activities

Properties

IUPAC Name

1-(4-methoxyphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYOZGLXKYWMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587615
Record name 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76091-01-5
Record name 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-[(4-methoxy)phenyl]-3-[(methoxycarbonyl)amino]-1H-pyrazole-5-[(2′-aminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide (0.22 g, 0.42 mmol) in 10 mL of 1:1 water/methanol was added potassium hydroxide (2.0 g, 35 mmol). The resulting mixture was stirred at 70° C. for 4 h and then was cooled to ambient temperature and was acidified with aq HCl. The reaction mixture was diluted with ethyl acetate and the organics were washed with brine, dried (MgSO4) and concentrated in vacuo. The residue was purified by prep HPLC (C18 reverse phase column, elution with a H2O/CH3CN gradient with 0.5% TFA) and lyophilized to afford 75 mg (38%) of the title compound as a white powder. LRMS (ES+): 463.8 (M+H)+.
Name
1-[(4-methoxy)phenyl]-3-[(methoxycarbonyl)amino]-1H-pyrazole
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
38%

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